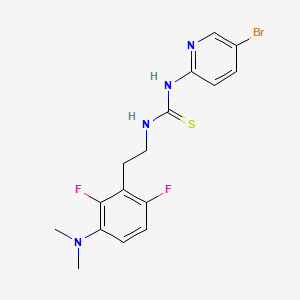
N(beta)-Phenylpropionyltryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(beta)-Phenylpropionyltryptophan is a synthetic compound that belongs to the class of tryptophan derivatives It is characterized by the presence of a phenylpropionyl group attached to the nitrogen atom of the tryptophan molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(beta)-Phenylpropionyltryptophan typically involves the acylation of tryptophan with phenylpropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
- Use of automated reactors for precise control of reaction conditions
- Purification steps such as recrystallization or chromatography to obtain the desired product with high purity
Analyse Chemischer Reaktionen
Types of Reactions
N(beta)-Phenylpropionyltryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions, leading to the formation of oxindole derivatives.
Reduction: The phenylpropionyl group can be reduced to a phenylethyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carboxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
- Oxindole derivatives from oxidation
- Phenylethyltryptophan from reduction
- Various substituted tryptophan derivatives from nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N(beta)-Phenylpropionyltryptophan involves its interaction with specific molecular targets and pathways. The phenylpropionyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The tryptophan moiety can engage in various biochemical pathways, including:
Serotonin Pathway: Potential modulation of serotonin synthesis and signaling.
Kynurenine Pathway: Involvement in the metabolism of tryptophan to kynurenine and its derivatives.
Vergleich Mit ähnlichen Verbindungen
N(beta)-Phenylpropionyltryptophan can be compared with other tryptophan derivatives, such as:
N-Acetyltryptophan: Similar in structure but with an acetyl group instead of a phenylpropionyl group.
5-Hydroxytryptophan: A hydroxylated derivative of tryptophan with different biological activities.
Tryptophan Methyl Ester: A methyl ester derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific structural modifications, which confer unique chemical and biological properties compared to other tryptophan derivatives.
Eigenschaften
CAS-Nummer |
74717-58-1 |
|---|---|
Molekularformel |
C20H20N2O3 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(2S)-3-(1H-indol-3-yl)-2-(3-phenylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C20H20N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,10-12H2,(H,22,23)(H,24,25)/t18-/m0/s1 |
InChI-Schlüssel |
IKWKAVNTITZXAF-SFHVURJKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


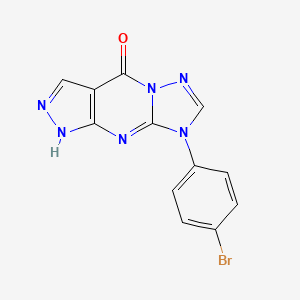
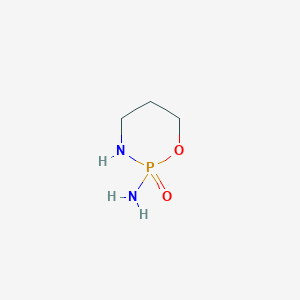
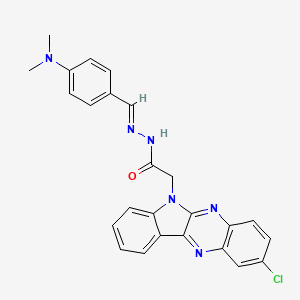
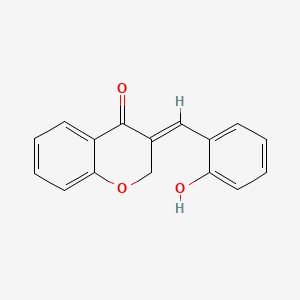


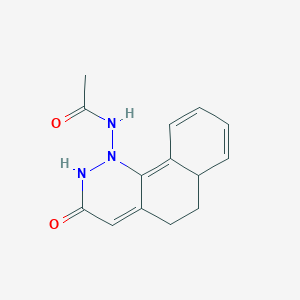
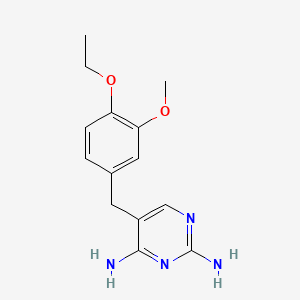


![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)


